4-[4-(benzenesulfonyl)piperazin-1-yl]-2-methyl-6-(4-methylphenoxy)pyrimidine
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Overview
Description
4-[4-(benzenesulfonyl)piperazin-1-yl]-2-methyl-6-(4-methylphenoxy)pyrimidine is a complex organic compound that features a piperazine ring substituted with a benzenesulfonyl group, a methyl group, and a methylphenoxy group
Scientific Research Applications
4-[4-(benzenesulfonyl)piperazin-1-yl]-2-methyl-6-(4-methylphenoxy)pyrimidine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an acetylcholinesterase inhibitor, which could be useful in the treatment of neurodegenerative diseases like Alzheimer’s.
Pharmaceutical Research: The compound’s structure allows for modifications that can lead to the development of new drugs with improved efficacy and reduced side effects.
Biological Studies: It is used in studies to understand its interactions with various biological targets and pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(benzenesulfonyl)piperazin-1-yl]-2-methyl-6-(4-methylphenoxy)pyrimidine typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and deprotection steps using reagents like PhSH (thiophenol) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
4-[4-(benzenesulfonyl)piperazin-1-yl]-2-methyl-6-(4-methylphenoxy)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenated compounds or other nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
Mechanism of Action
The mechanism of action of 4-[4-(benzenesulfonyl)piperazin-1-yl]-2-methyl-6-(4-methylphenoxy)pyrimidine involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This action is beneficial in conditions where acetylcholine levels are deficient, such as in Alzheimer’s disease.
Comparison with Similar Compounds
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another acetylcholinesterase inhibitor with a similar piperazine and pyrimidine structure.
4,6-Dimethoxy-2-(piperazin-1-yl)pyrimidine: A compound with similar structural features but different substituents.
Uniqueness
4-[4-(benzenesulfonyl)piperazin-1-yl]-2-methyl-6-(4-methylphenoxy)pyrimidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzenesulfonyl group, in particular, contributes to its potential as a selective inhibitor in various biochemical pathways .
This compound’s unique structure and properties make it a valuable subject of study in various fields of scientific research, particularly in the development of new therapeutic agents.
Properties
IUPAC Name |
4-[4-(benzenesulfonyl)piperazin-1-yl]-2-methyl-6-(4-methylphenoxy)pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3S/c1-17-8-10-19(11-9-17)29-22-16-21(23-18(2)24-22)25-12-14-26(15-13-25)30(27,28)20-6-4-3-5-7-20/h3-11,16H,12-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBVPPASUEACECE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=NC(=NC(=C2)N3CCN(CC3)S(=O)(=O)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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